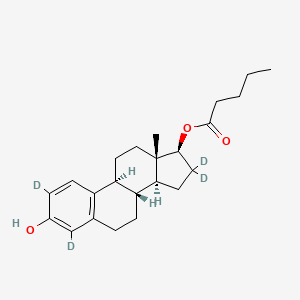

Estradiol valerianate-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i7D,11D2,14D |

InChI Key |

RSEPBGGWRJCQGY-RQNXQKPFSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4OC(=O)CCCC)([2H])[2H])C)C(=C1O)[2H] |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Estradiol Valerate-d4 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Estradiol Valerate-d4, a deuterated isotopologue of Estradiol Valerate. This compound is a valuable tool in research, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Estradiol Valerate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, being cleaved by esterases in the body to release estradiol.[1] Deuterium-labeled analogues of pharmaceuticals, such as Estradiol Valerate-d4, are critical for isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis of small molecules in complex biological matrices. The incorporation of stable isotopes provides a compound that is chemically identical to the analyte but mass-shifted, allowing for precise and accurate quantification.

This guide details a feasible synthetic route to Estradiol Valerate-d4 and the analytical methods for its characterization, ensuring its suitability for research applications demanding high purity and isotopic enrichment.

Synthesis of Estradiol Valerate-d4

The synthesis of Estradiol Valerate-d4 can be achieved through a two-step process: first, the synthesis of a deuterated valeric acid precursor, followed by its esterification with 17β-estradiol. The "d4" designation in this context will refer to the incorporation of four deuterium atoms on the valerate moiety to provide a significant mass shift for mass spectrometry-based applications.

Synthesis of Valeric Acid-d4

A plausible route for the synthesis of valeric acid-d4 involves the deuteration of a suitable precursor. One common method is the acid- or base-catalyzed exchange of protons for deuterons at positions alpha to a carbonyl group. However, for stable, multi-deuterium labeling, starting from a deuterated building block is often more reliable. A practical approach is the use of a deuterated starting material in a standard carboxylic acid synthesis. For instance, a Grignard reaction using a deuterated butyl bromide with carbon dioxide (from dry ice) can yield the desired product.

Experimental Protocol: Synthesis of Valeric Acid-d4

-

Preparation of Butyl-d4-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of butyl-d4-bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. Once initiated, the remaining butyl-d4-bromide solution is added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: The Grignard reagent is cooled in an ice bath. Crushed dry ice (solid CO2, excess) is slowly added to the reaction mixture with vigorous stirring. The reaction is allowed to warm to room temperature as the dry ice sublimes.

-

Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude valeric acid-d4. The crude acid can be purified by distillation.

Synthesis of Estradiol Valerate-d4

The final step is the esterification of 17β-estradiol with the synthesized valeric acid-d4. A common and efficient method involves the conversion of the deuterated carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with estradiol. A two-step, one-pot synthesis adapted from patent literature for the non-deuterated compound offers a high-yield approach.[2][3]

Experimental Protocol: Synthesis of Estradiol Valerate-d4

-

Formation of Estradiol Divalerate-d8 (Intermediate): To a solution of 17β-estradiol (1.0 eq) in pyridine (5-10 volumes), add valeric anhydride-d8 (2.2 eq), which can be prepared from valeric acid-d4. The reaction mixture is heated to 75-80 °C for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up of Intermediate: After completion, the reaction mixture is cooled to room temperature and poured into water. The mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude estradiol divalerate-d8.

-

Selective Hydrolysis to Estradiol Valerate-d4: The crude estradiol divalerate-d8 is dissolved in methanol. A mild reducing agent such as sodium borohydride (0.3 eq) is added, and the mixture is stirred at room temperature.[2] This selectively cleaves the more accessible 3-position ester, yielding the desired 17-monoester.

-

Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude Estradiol Valerate-d4 is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Estradiol Valerate-d4.

Characterization of Estradiol Valerate-d4

The synthesized Estradiol Valerate-d4 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of Estradiol Valerate-d4 is expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of signals corresponding to the deuterated positions on the valerate chain. The integration of the remaining proton signals should be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling.

Data Presentation: Predicted NMR Data

| Technique | Expected Observations for Estradiol Valerate-d4 |

| ¹H NMR | Absence of signals for the four protons on the valerate chain that have been replaced by deuterium. The remaining signals for the estradiol core and the rest of the valerate chain should be present with appropriate chemical shifts and integrations. |

| ¹³C NMR | Signals for all carbons in the estradiol moiety and the valerate chain. Carbons bonded to deuterium will show reduced intensity and may exhibit splitting due to C-D coupling. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

-

Molecular Ion Peak: The mass spectrum of Estradiol Valerate-d4 should show a molecular ion peak (M+) or a pseudomolecular ion peak (e.g., [M+H]+ or [M+Na]+) that is 4 mass units higher than that of the non-deuterated Estradiol Valerate.

-

Isotopic Purity: The relative intensities of the molecular ion peaks of the deuterated and non-deuterated species can be used to determine the isotopic purity of the synthesized compound.

Data Presentation: Predicted Mass Spectrometry Data

| Technique | Parameter | Estradiol Valerate | Estradiol Valerate-d4 |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | C₂₃H₃₃O₃⁺: 357.2424 | C₂₃H₂₉D₄O₃⁺: 361.2675 |

| Calculated m/z for [M+Na]⁺ | C₂₃H₃₂O₃Na⁺: 379.2244 | C₂₃H₂₈D₄O₃Na⁺: 383.2494 | |

| MS/MS | Expected Fragmentation | Fragmentation of the ester linkage to produce ions corresponding to the estradiol core and the valerate moiety. | Fragmentation pattern similar to the non-deuterated compound, with a +4 Da shift for fragments containing the deuterated valerate chain. |

Estradiol Signaling Pathway

Estradiol Valerate acts as a prodrug, and its biological effects are mediated by its active metabolite, 17β-estradiol. Estradiol exerts its effects primarily through binding to two nuclear estrogen receptors, ERα and ERβ.[4] These receptors are located in various tissues and, upon ligand binding, act as transcription factors to regulate gene expression.[5] Additionally, a G-protein coupled estrogen receptor (GPER) has been identified, which mediates rapid, non-genomic signaling pathways.[6][7]

Estradiol Signaling Pathway Diagram

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Deuterated Estradiol Valerate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physical, chemical, and biological properties of Estradiol Valerate and its deuterated analogues. It is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and contextual biological pathways.

Introduction to Estradiol Valerate and Deuteration

Estradiol Valerate (EV) is a synthetic prodrug of 17β-estradiol, the primary female sex hormone.[1][2][3] It is an ester derivative, specifically the 17-pentanoyl ester, which is cleaved by esterases in the blood and liver to release 17β-estradiol and valeric acid.[1][4] This modification allows for slower absorption and a longer duration of action compared to estradiol itself, making it suitable for hormone therapy.[1][4]

Deuteration, the selective replacement of hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D), is a critical strategy in drug development. This substitution does not significantly alter the molecule's shape or biological target affinity. However, the increased mass of deuterium (approximately double that of hydrogen) strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This difference can lead to a slower rate of bond cleavage in metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[5][6][7] By targeting metabolically vulnerable positions on a drug molecule, deuteration can be used to favorably alter its pharmacokinetic profile, potentially reducing metabolic clearance and improving its efficacy or safety.[6][8]

Physical and Chemical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight but has a minimal impact on most bulk physical properties such as melting point, boiling point, and solubility. The most significant differences are observed in analytical techniques that are sensitive to mass and nuclear spin.

Physical Properties

The following table summarizes the key physical properties of Estradiol Valerate. The properties for a hypothetical deuterated version (Dₙ-Estradiol Valerate) are estimated based on the parent compound, with the primary change being the molecular weight.

| Property | Estradiol Valerate | Dₙ-Estradiol Valerate (Predicted) | Data Source(s) |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1][9][10] |

| Molecular Formula | C₂₃H₃₂O₃ | C₂₃H₍₃₂₋ₙ₎DₙO₃ | [2][10][11] |

| Molecular Weight | 356.50 g/mol | 356.50 + (n × 1.006) g/mol | [2][10] |

| Melting Point | ~144 °C | Expected to be very similar to the non-deuterated form | [1][9][10][12] |

| Boiling Point | ~486.2 °C at 760 mmHg | Expected to be very similar to the non-deuterated form | [1][10][12] |

| Solubility | Practically insoluble in water; Soluble in alcohol, DMF, DMSO | Expected to be very similar to the non-deuterated form | [1][9][13][14][15] |

| LogP (XLogP3) | 6.4 | Expected to be very similar to the non-deuterated form | [4] |

Note: 'n' represents the number of deuterium atoms incorporated into the molecule.

Chemical and Analytical Properties

Deuteration provides a distinct signature for analytical characterization, particularly in mass spectrometry and NMR spectroscopy.

| Property / Technique | Estradiol Valerate | Dₙ-Estradiol Valerate | Significance in Analysis |

| Mass Spectrometry | Parent Ion (M+H)⁺: m/z 357.2 | Parent Ion (M+H)⁺: m/z 357.2 + n | The mass shift of 'n' Daltons provides unequivocal confirmation of deuteration and allows for quantification of the labeled compound in biological matrices, even in the presence of the unlabeled form. |

| ¹H NMR Spectroscopy | Exhibits a full proton signal profile. | Signals corresponding to deuterated positions are absent or significantly attenuated. | Confirms the specific site(s) of deuteration by identifying which proton signals have disappeared from the spectrum. |

| ¹³C NMR Spectroscopy | Standard carbon signal profile. | Carbons bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and may have slightly shifted chemical shifts. | Provides further confirmation of the location of deuterium substitution. |

| Metabolic Stability (KIE) | Subject to standard metabolic pathways (e.g., hydroxylation by Cytochrome P450 enzymes). | Metabolism at deuterated sites may be slowed due to the Kinetic Isotope Effect. | This is the primary rationale for deuteration in drug design, potentially leading to a longer half-life and altered pharmacokinetic profile.[6][8] |

Biological Context: Estrogen Receptor Signaling Pathway

Estradiol Valerate acts as a prodrug for estradiol, which exerts its effects by binding to estrogen receptors (ERα and ERβ).[2] These receptors mediate cellular responses through complex signaling pathways, which can be broadly categorized as genomic (nuclear) and non-genomic (membrane-associated).

-

Genomic Signaling: In the classical pathway, estradiol binds to ERs in the cytoplasm or nucleus, causing receptor dimerization.[16][17] This complex then translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) on target genes, thereby regulating their transcription.[17][18] ERs can also influence gene expression indirectly by interacting with other transcription factors like AP-1 or Sp1.[17][19]

-

Non-Genomic Signaling: Estradiol can also activate ERs located at the cell membrane or within the cytoplasm.[16] This initiates rapid signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, often through interactions with G-protein coupled receptors (GPER1) or receptor tyrosine kinases (e.g., EGFR, HER2).[17][18][19] These pathways can, in turn, modulate the activity of nuclear transcription factors, creating a crosstalk between the genomic and non-genomic arms of estrogen signaling.[16]

Caption: Overview of genomic and non-genomic estrogen signaling pathways.

Experimental Protocols

Accurate characterization of deuterated Estradiol Valerate requires robust analytical methodologies. Below are detailed protocols for key experiments.

Protocol: LC-MS/MS Analysis for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing steroids due to its high sensitivity and specificity.[20][21][22] This method can easily differentiate between deuterated and non-deuterated Estradiol Valerate.

Objective: To quantify Dₙ-Estradiol Valerate and its non-deuterated counterpart in a plasma matrix.

1. Materials and Reagents:

-

Reference standards: Estradiol Valerate, Dₙ-Estradiol Valerate

-

Internal Standard (IS): e.g., d5-Estradiol Valerate (if analyzing a different deuterated analogue) or another structurally similar deuterated steroid.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade), Formic Acid.

-

96-well Supported Liquid Extraction (SLE) plate.

-

Collection plate, vortex mixer, centrifuge.

2. Sample Preparation (SLE Method):

-

Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.[20]

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution to all wells.[20]

-

Protein Precipitation: Add 200 µL of ACN to each well. Vortex for 1 minute to precipitate plasma proteins.[20]

-

Loading: Load the entire content of each well onto the 96-well SLE plate. Allow the sample to absorb into the sorbent for 5 minutes.[20]

-

Elution: Place a clean 96-well collection plate below the SLE plate. Add an appropriate elution solvent (e.g., dichloromethane or ethyl acetate) and collect the eluate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) MeOH/Water.[20] The sample is now ready for injection.

3. LC-MS/MS Conditions:

-

LC System: UHPLC system (e.g., Thermo Scientific UltiMate 3000).[23]

-

Column: C18 reverse-phase column (e.g., Zorbax eclipse XDB C8, 150mm x 4.6mm, 5µm).[24]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.5 mL/min.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[20]

-

Ionization Mode: Positive ESI.

-

Detection: Multiple Reaction Monitoring (MRM). Set specific precursor-to-product ion transitions for Estradiol Valerate, Dₙ-Estradiol Valerate, and the internal standard.

Caption: Experimental workflow for LC-MS/MS analysis of Estradiol Valerate.

Protocol: NMR Sample Preparation

NMR spectroscopy is essential for confirming the exact location of deuterium substitution.[25]

Objective: To prepare a high-quality sample of Dₙ-Estradiol Valerate for ¹H and ¹³C NMR analysis.

1. Materials and Equipment:

-

Sample: 5-20 mg of Dₙ-Estradiol Valerate.

-

Deuterated Solvent: e.g., Chloroform-d (CDCl₃) or DMSO-d₆. The choice depends on the sample's solubility.[25][26]

-

Pasteur pipette and glass wool.

-

Vortex mixer.

2. Procedure:

-

Weighing: Accurately weigh 5-20 mg of the deuterated compound directly into a clean, dry vial. A higher amount (~20 mg) is preferable for ¹³C NMR due to its lower sensitivity.[27]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[27]

-

Homogenization: Gently vortex the vial until the sample is completely dissolved. The solution must be clear and free of any particulate matter.

-

Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This removes any dust or undissolved particles that could degrade the spectral quality.[27]

-

Volume Check: Ensure the final sample height in the NMR tube is at least 4-5 cm to be properly positioned within the spectrometer's detection coil.[26][27]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Conclusion

Deuterated Estradiol Valerate represents a valuable tool for pharmaceutical research, primarily for investigating metabolic pathways and improving pharmacokinetic properties through the kinetic isotope effect. While its bulk physical properties are nearly identical to its non-deuterated parent, its analytical and metabolic characteristics are distinct. The increased molecular weight and altered NMR profile provide clear methods for its identification and quantification. Understanding these properties, in conjunction with the biological context of estrogen receptor signaling, is essential for its effective application in drug development programs. The protocols provided herein offer a standardized approach for the robust characterization of this important class of molecules.

References

- 1. Estradiol Valerate CAS 979-32-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 4. estradiol valerate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. youtube.com [youtube.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estradiol valerate CAS#: 979-32-8 [m.chemicalbook.com]

- 10. ikigaicorporation.com [ikigaicorporation.com]

- 11. Estradiol Valerate [webbook.nist.gov]

- 12. Estradiol valerate | CAS#:979-32-8 | Chemsrc [chemsrc.com]

- 13. 979-32-8 CAS MSDS (Estradiol valerate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. apexbt.com [apexbt.com]

- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. protocols.io [protocols.io]

- 22. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Related substance analysis of Estradiol Valerate as per EP using Accucore C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 24. Determination of Related Substances in Estradiol Valerate Tablet by Use of HPLC Method | Bentham Science [eurekaselect.com]

- 25. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 26. depts.washington.edu [depts.washington.edu]

- 27. research.reading.ac.uk [research.reading.ac.uk]

- 28. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research applications of Estradiol Valerate-d4 in endocrinology. With a focus on quantitative analysis, this document details the critical role of this stable isotope-labeled standard in mass spectrometry-based assays, pharmacokinetic and pharmacodynamic studies, and metabolic research. Detailed experimental protocols, comprehensive data summaries, and visual representations of key biological and experimental processes are provided to support researchers in the field.

Core Applications in Endocrinology Research

Estradiol Valerate-d4, a deuterated analog of Estradiol Valerate, serves as an indispensable tool in modern endocrinology research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of estradiol and its metabolites in various biological matrices. The four deuterium atoms on the Estradiol Valerate molecule give it a distinct mass-to-charge ratio (m/z) from its endogenous counterpart, without significantly altering its chemical and physical properties. This characteristic is paramount for accurate quantification using isotope dilution mass spectrometry.

The principal applications include:

-

Quantification of Endogenous Estradiol: Estradiol Valerate-d4 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately measure physiological and pathological levels of estradiol in serum, plasma, and other biological fluids.[1][2][3][4][5][6] This is crucial for studies on reproductive health, endocrine disorders, and hormone-dependent cancers.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In the development and evaluation of drugs containing estradiol valerate, the deuterated standard is essential for precise determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9][10][11] It allows for the accurate tracking of the administered drug and its conversion to the active estradiol molecule.

-

Metabolic Studies: Research into the biotransformation of estradiol and its prodrugs benefits from the use of Estradiol Valerate-d4 to differentiate between exogenously administered compounds and endogenous hormones, enabling a clearer understanding of metabolic pathways.[7][12][13]

-

Endocrine Disruptor Research: The accurate measurement of baseline and altered estradiol levels is fundamental in studies investigating the impact of endocrine-disrupting chemicals (EDCs) on the hormonal system. Estradiol Valerate-d4 facilitates the reliable quantification of these changes.

Quantitative Analysis using LC-MS/MS

LC-MS/MS is the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity, largely overcoming the limitations of immunoassays such as cross-reactivity.[4][5][6][14] The use of a stable isotope-labeled internal standard like Estradiol Valerate-d4 is a cornerstone of robust LC-MS/MS methods.

Summary of Quantitative Performance Data

The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing deuterated estradiol standards for the quantification of estradiol in human serum or plasma.

| Parameter | Typical Value Range | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.16 - 5 pg/mL | [4][15][16][17] |

| Analytical Measurement Range | 2 - 1000 pg/mL | [5] |

| Intra-day Precision (%CV) | < 10% | [3][4][16] |

| Inter-day Precision (%CV) | < 15% | [4][16][18] |

| Accuracy (% Bias) | Within ±15% | [16][19] |

| Extraction Recovery | 87 - 101% | [3][15][16] |

Detailed Experimental Protocol: Quantification of Estradiol in Human Serum

This section outlines a representative LC-MS/MS protocol for the quantification of estradiol in human serum using a deuterated internal standard.

2.2.1. Materials and Reagents

-

Estradiol (analytical standard)

-

Estradiol-d4 (internal standard)

-

Methanol, Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Ammonium formate

-

Formic acid

-

Human serum (drug-free for calibration standards and quality controls)

2.2.2. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Pipette 200 µL of serum sample, calibration standard, or quality control into a clean glass tube.

-

Internal Standard Spiking: Add a specific amount of Estradiol-d4 internal standard solution to each tube (excluding blanks).[20]

-

Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 1 minute to ensure thorough mixing.[20]

-

Phase Separation: Centrifuge the tubes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer containing the estradiol and internal standard to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[20]

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase starting composition (e.g., 50:50 methanol:water).[20]

2.2.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[18]

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate.[18]

-

Mobile Phase B: Acetonitrile or Methanol.[18]

-

Gradient Elution: A gradient program to separate estradiol from other matrix components.

-

Flow Rate: Typically 0.3 - 0.5 mL/min.[18]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative mode or Atmospheric Pressure Chemical Ionization (APCI).[3]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both estradiol and Estradiol-d4.

Visualizing Key Processes

Estradiol Signaling Pathways

Estradiol exerts its physiological effects through multiple signaling pathways, primarily the genomic (nuclear) and non-genomic (membrane-initiated) pathways.[21][22][23][24][25]

Caption: Overview of genomic and non-genomic estradiol signaling pathways.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of orally administered Estradiol Valerate, utilizing Estradiol-d4 as an internal standard for sample analysis.

References

- 1. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and evaluation of a reference measurement procedure for the determination of estradiol-17beta in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. | Semantic Scholar [semanticscholar.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medpace.com [medpace.com]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

Understanding the Isotopic Purity of Estradiol Valerate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the methods and data crucial for understanding and verifying the isotopic purity of Estradiol Valerate-d4. The accurate determination of isotopic enrichment is paramount for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and precision of analytical data.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as Estradiol Valerate-d4, are essential tools in mass spectrometry-based quantitative analysis. They serve as ideal internal standards due to their chemical identity to the analyte of interest, with a key difference in mass. The isotopic purity of such a standard is a critical parameter, defining the proportion of molecules that contain the desired number of deuterium atoms. In practice, the synthesis of deuterated compounds results in a distribution of isotopologues—molecules with the same chemical formula but differing in the number of deuterium atoms (e.g., d0, d1, d2, d3, d4). A comprehensive assessment of this distribution is vital for accurate quantification.

Quantitative Data on Estradiol Valerate-d4 Purity

The purity of Estradiol Valerate-d4 is typically assessed for both its chemical and isotopic composition. Chemical purity ensures the absence of other chemical entities, while isotopic purity quantifies the extent of deuterium incorporation.

Table 1: Chemical Purity of Estradiol Valerate-d4

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥ 98% | 99.25% | HPLC |

Data sourced from a representative Certificate of Analysis.

Table 2: Representative Isotopic Distribution of Estradiol Valerate-d4

While a specific certificate of analysis with the complete isotopic distribution for Estradiol Valerate-d4 was not publicly available at the time of this writing, the following table represents a typical distribution for a deuterated steroid with four deuterium labels, based on common manufacturing specifications.

| Isotopic Species | Notation | Abundance (%) |

| Unlabeled Estradiol Valerate | d0 | < 0.1 |

| Estradiol Valerate-d1 | d1 | < 0.5 |

| Estradiol Valerate-d2 | d2 | < 1.0 |

| Estradiol Valerate-d3 | d3 | ~ 2.0-5.0 |

| Estradiol Valerate-d4 | d4 | ≥ 95.0 |

This data is representative and illustrates a typical isotopologue profile for a d4-labeled steroid standard.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity of Estradiol Valerate-d4 relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the gold standard for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation: A dilute solution of Estradiol Valerate-d4 is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

-

Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is typically employed with a gradient elution using mobile phases such as water and acetonitrile with a small amount of formic acid.

-

Mass Spectrometric Analysis:

-

The mass spectrometer is operated in a full-scan mode to acquire high-resolution mass spectra of the eluting Estradiol Valerate-d4.

-

The instrument is calibrated to ensure high mass accuracy.

-

The relative intensities of the ion peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured.

-

-

Data Analysis: The isotopic distribution is calculated by determining the area of each isotopologue peak relative to the total area of all isotopologue peaks. Corrections for the natural isotopic abundance of carbon-13 may be applied for higher accuracy.

High-Purity Estradiol Valerate-d4: A Technical Guide to Commercial Sources, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Estradiol Valerate-d4, a deuterated analog of Estradiol Valerate. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for quantitative analysis by mass spectrometry. This document outlines its commercial availability, presents key quality specifications, details a representative analytical methodology, and illustrates the biological context of its unlabeled counterpart through a signaling pathway diagram.

Commercial Availability and Specifications

High-purity Estradiol Valerate-d4 is available from several specialized chemical suppliers. The quality and specifications of the product are crucial for its application in sensitive analytical methods. Below is a summary of commercially available Estradiol Valerate-d4 based on data from various suppliers.

| Supplier | Catalog Number | Purity (HPLC) | Isotopic Purity (atom % D) | Formulation | CAS Number (Unlabeled) |

| ESS Chem Co. | ESS0161 | 99.3% | >98% | Pale yellow solid | 979-32-8 |

| CDN Isotopes | D-7189 | ≥98% | ≥98% | Not specified | 979-32-8 |

| MedChemExpress | HY-B0672S1 | Not specified | Not specified | Solid | 979-32-8 |

Note: Specifications may vary by lot. It is recommended to request a lot-specific Certificate of Analysis from the supplier.

Experimental Protocol: Quantification of Estradiol Valerate in Biological Matrices using Estradiol Valerate-d4 as an Internal Standard by LC-MS/MS

The following protocol is a representative method for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Estradiol Valerate, employing Estradiol Valerate-d4 as an internal standard. This method is adapted from established procedures for the quantification of estradiol and its esters in serum or plasma.[1][2][3][4][5]

1. Materials and Reagents

-

Estradiol Valerate analytical standard

-

Estradiol Valerate-d4 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or ammonium formate as an alternative mobile phase additive)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

Human serum or plasma (charcoal-stripped for calibration standards)

2. Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Estradiol Valerate and Estradiol Valerate-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Estradiol Valerate stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Estradiol Valerate-d4 stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into charcoal-stripped serum or plasma to create calibration standards and QCs at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of serum/plasma sample, calibrator, or QC in a glass tube, add 50 µL of the internal standard working solution (Estradiol Valerate-d4).

-

Vortex mix for 30 seconds.

-

Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Freeze the aqueous (lower) layer in a dry ice/acetone bath.

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

4. LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

-

0-1 min: 30% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6.1-8 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Estradiol Valerate: To be determined by direct infusion of the standard.

-

Estradiol Valerate-d4: To be determined by direct infusion of the standard. The precursor ion will be shifted by +4 m/z compared to the unlabeled compound. The fragment ions may or may not be shifted depending on the location of the deuterium atoms.

-

5. Data Analysis

-

Integrate the peak areas for the MRM transitions of both Estradiol Valerate and Estradiol Valerate-d4.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Estradiol Valerate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Signaling Pathway

Estradiol Valerate is a prodrug that is rapidly cleaved in the body to 17β-estradiol, the most potent natural estrogen.[6] 17β-estradiol exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of estradiol initiates a cascade of events leading to changes in gene expression. The diagram below illustrates the classical genomic signaling pathway of estradiol.

References

- 1. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. Estradiol valerate - Wikipedia [en.wikipedia.org]

The Indispensable Role of Deuterated Standards in Steroid Hormone Analysis: A Technical Guide

Introduction

The accurate quantification of steroid hormones is paramount in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Given their potent physiological effects at low concentrations, even minor inaccuracies in measurement can lead to significant misinterpretations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, largely supplanting traditional immunoassays which can be prone to cross-reactivity.[1][2][3] Central to the success of LC-MS/MS-based quantification is the use of stable isotope-labeled internal standards, with deuterated standards being the most prominent. This technical guide provides an in-depth exploration of the critical role of deuterated standards in steroid hormone analysis, detailing experimental protocols, presenting comparative data, and illustrating key workflows.

Core Principles: The Advantage of Deuterated Internal Standards

A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms are replaced by deuterium, a stable, heavy isotope of hydrogen.[4] This subtle modification results in a compound that is chemically and physically almost identical to the endogenous analyte but has a higher molecular weight, allowing it to be distinguished by the mass spectrometer.[4] The near-identical properties of the analyte and its deuterated counterpart are the cornerstone of their utility in quantitative analysis. They co-elute during chromatography and exhibit similar behavior during sample preparation and ionization, enabling them to compensate for a variety of analytical challenges.[5][6]

The primary benefits of employing deuterated standards include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4] A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[4][5]

-

Compensation for Sample Loss During Preparation: Losses can occur at various stages of sample preparation, including extraction and derivatization. Since the deuterated standard is added at the beginning of the workflow, it experiences the same losses as the analyte, ensuring that the final analyte/internal standard ratio remains constant.

-

Correction for Instrumental Variability: The performance of an LC-MS/MS system can fluctuate over time. A deuterated internal standard provides a constant reference to normalize for these variations, improving the accuracy and precision of the measurements.[4]

Quantitative Data Presentation

The use of deuterated internal standards significantly enhances the performance of steroid hormone assays. The following table summarizes key performance characteristics from various studies, highlighting the improved accuracy and precision achieved with these standards.

| Steroid Hormone | Internal Standard | Matrix | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |

| Cortisol | Cortisol-d4 | Serum | 87-101 | ≤8.25 | ≤8.25 | [7] |

| Corticosterone | Corticosterone-d8 | Serum | 87-101 | ≤8.25 | ≤8.25 | [7] |

| DHEA | DHEA-d2 | Serum | 87-101 | ≤8.25 | ≤8.25 | [7] |

| Estradiol | Estradiol-d4 | Serum | 87-101 | ≤8.25 | ≤8.25 | [7] |

| Progesterone | Progesterone-d9 | Serum | 87-101 | ≤8.25 | ≤8.25 | [7] |

| Testosterone | Testosterone-d2 | Serum | 87-101 | ≤8.25 | ≤8.25 | [7] |

| Androstenedione | Androstenedione-d7 | Serum | 95-108 | 4-12 | 4-12 | [3] |

Experimental Protocols

The following sections detail a typical workflow for the analysis of steroid hormones in human serum using deuterated internal standards.

1. Sample Preparation

Accurate and reproducible sample preparation is critical for reliable results.[8]

-

Internal Standard Spiking: To a 300 µL aliquot of serum, calibrator, or quality control sample, add a known amount of the deuterated internal standard mixture.[9] Vortex briefly to mix and allow to equilibrate for at least 10 minutes.[9]

-

Supported Liquid Extraction (SLE): Load the sample onto an SLE cartridge.[9] The aqueous sample is absorbed onto the solid support, and the analytes are eluted with a water-immiscible organic solvent.

-

Elution: Elute the steroid hormones and their deuterated internal standards from the cartridge using two aliquots of 900 µL of ethyl acetate.[9]

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 55°C.[9]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water solution.[9]

2. Liquid Chromatography

Chromatographic separation is essential to resolve the target analytes from other endogenous compounds and from each other, especially in the case of isomeric steroids.

-

UHPLC System: A high-performance liquid chromatography system is used for separation.[9]

-

Column: A common choice is a C18 or a pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm) for robust separation of steroids.[7][9]

-

Mobile Phases:

-

Gradient Elution: A linear gradient is employed to separate the analytes over a typical run time of 8-15 minutes.[3][7]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[9]

-

Injection Volume: 20 µL of the reconstituted sample is injected onto the column.[9]

3. Tandem Mass Spectrometry

The mass spectrometer provides the high sensitivity and specificity required for accurate quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for steroid analysis.[9] Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can also be utilized and may offer advantages for certain steroids.[2]

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice.[1][9]

-

MRM Transitions: For each analyte and its corresponding deuterated internal standard, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Mandatory Visualizations

Experimental Workflow for Steroid Hormone Analysis

A schematic of the analytical workflow for steroid hormone quantification.

Classical Steroid Hormone Signaling Pathway

The classical genomic signaling pathway of steroid hormones.

Conclusion

Deuterated internal standards are an indispensable tool in the modern analytical laboratory for the accurate and precise quantification of steroid hormones.[4][5] Their ability to mimic the behavior of the endogenous analyte throughout the analytical process allows for effective compensation of matrix effects, sample preparation losses, and instrumental variability.[6] The adoption of LC-MS/MS methods incorporating deuterated standards has led to significant improvements in the reliability of steroid hormone measurements, providing researchers, clinicians, and drug development professionals with high-quality data to inform their work. The detailed protocols and workflows presented in this guide offer a robust framework for the successful implementation of these powerful analytical techniques.

References

- 1. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. ec.bioscientifica.com [ec.bioscientifica.com]

A Technical Guide to Deuterated Estradiol Standards: A Comparative Analysis of Estradiol Valerate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Estradiol Valerate-d4 and other deuterated estradiol standards. It is designed to assist researchers, scientists, and drug development professionals in the selection and application of the most appropriate internal standard for their analytical needs. This guide delves into the physical and chemical properties, comparative performance, and detailed experimental protocols for the use of these standards in bioanalytical assays.

Introduction to Deuterated Standards in Estradiol Quantification

In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and precise quantification of analytes. By incorporating heavy isotopes such as deuterium (²H or D), these standards become chemically identical to the analyte of interest but are distinguishable by their mass. This allows for the correction of variability introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

Estradiol Valerate, a prodrug of estradiol, is a commonly prescribed estrogen medication. Accurate quantification of estradiol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Deuterated estradiol standards, including Estradiol Valerate-d4, play a pivotal role in ensuring the reliability of these measurements.

Comparative Analysis of Deuterated Estradiol Standards

The selection of an appropriate deuterated internal standard is critical for robust bioanalytical method validation. While Estradiol Valerate-d4 is a suitable internal standard for the quantification of Estradiol Valerate, other deuterated forms of estradiol are often used for the analysis of estradiol itself. The choice depends on the specific analyte of interest and the potential for in-source fragmentation or metabolic conversion.

Below is a comparative summary of commonly used deuterated estradiol standards.

Table 1: Physical and Chemical Properties of Deuterated Estradiol Standards

| Property | Estradiol Valerate-d4 | Estradiol-d3 | Estradiol-d5 |

| Molecular Formula | C₂₃H₂₈D₄O₃ | C₁₈H₂₁D₃O₂[1] | C₁₈H₁₉D₅O₂ |

| Molecular Weight | 360.53 g/mol | 275.41 g/mol [1] | 277.4 g/mol |

| CAS Number | 979-32-8 (unlabelled) | 79037-37-9[2] | 221093-45-4[3] |

| Isotopic Purity | >98 atom % D | ≥99% deuterated forms (d₁-d₃)[4] | >98% |

| Appearance | Pale yellow solid | White to Off-White Solid[1] | White to off-white solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO | Soluble in DMSO, Ethanol[4] | Soluble in Methanol, DMSO |

Table 2: Supplier-Reported Specifications for Deuterated Estradiol Standards

| Parameter | Estradiol Valerate-d4 | Estradiol-d3 | Estradiol-d5 |

| Purity (HPLC) | 99.3% | Not specified | Not specified |

| Isotopic Enrichment | >98 atom % D | ≥99% deuterated forms (d₁-d₃)[4] | Not specified |

| Storage Conditions | -20°C | -20°C[4] | -80°C for 6 months, -20°C for 1 month[3] |

| Typical Application | Internal standard for Estradiol Valerate analysis | Internal standard for Estradiol analysis[4] | Internal standard for Estradiol analysis[3] |

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. The following sections outline key experimental methodologies for the use of deuterated estradiol standards in bioanalytical applications.

Synthesis of Estradiol Valerate

-

Reaction: Estradiol is reacted with n-valeric anhydride in the presence of a base, such as pyridine, to form estradiol divalerate.[5][6]

-

Purification: The resulting estradiol divalerate is then purified.

-

Hydrolysis: The purified estradiol divalerate is selectively hydrolyzed to yield estradiol valerate.[5]

Deuteration would likely be achieved by using a deuterated valeric anhydride or by performing the synthesis in a deuterated solvent under conditions that promote H/D exchange at specific positions.

Bioanalytical Method for Estradiol in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This protocol is a representative example for the quantification of estradiol in human serum using a deuterated internal standard like Estradiol-d3 or Estradiol-d4.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 200 µL of human serum, add 50 µL of the internal standard working solution (e.g., 5 ng/mL of Estradiol-d4 in methanol).[7]

-

Equilibration: Vortex the mixture and allow it to equilibrate for 15 minutes at 4°C.[7]

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and allow phase separation at 4°C for 1 hour.[7]

-

Freezing and Separation: Freeze the lower aqueous layer at -80°C for 30 minutes and decant the upper organic layer into a clean tube.[7]

-

Evaporation: Evaporate the solvent from the organic layer overnight at 50°C in a fume hood.[7]

-

Reconstitution: Reconstitute the dried residue in 75 µL of 20% methanol in water.[7]

2. Liquid Chromatography Conditions

-

LC System: Shimadzu Nexera UHPLC system or equivalent.[7]

-

Column: Phenomenex Kinetex C18 (5 cm x 2.1 mm, 1.7 µm) with a C18 guard cartridge.[7]

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-0.10 min: 25% B

-

0.11-4.30 min: 52-62% B

-

4.31-5.45 min: 100% B

-

5.46-7.00 min: 25% B[7]

-

-

Flow Rate: 0.5 mL/min[7]

-

Column Temperature: 40°C

-

Injection Volume: 50 µL[7]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+)[8]

-

Ionization Source: Electrospray Ionization (ESI), negative mode[8]

-

Ion Spray Voltage: -4300 V[8]

-

Temperature: 500°C[8]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Estradiol: To be optimized based on the instrument (e.g., Q1: 271.2 m/z -> Q3: 145.1 m/z)

-

Estradiol-d4: To be optimized based on the instrument (e.g., Q1: 275.2 m/z -> Q3: 147.1 m/z)

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Estradiol Metabolism and Signaling Pathway

Caption: Simplified pathway of estradiol synthesis, metabolism, and signaling.

Bioanalytical Workflow using Deuterated Internal Standard

Caption: General workflow for bioanalysis using a deuterated internal standard.

Logical Relationship for Internal Standard Selection

Caption: Decision logic for selecting an appropriate deuterated internal standard.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and precise quantification of estradiol and its prodrugs in biological matrices. Estradiol Valerate-d4 serves as an excellent internal standard for the analysis of Estradiol Valerate, while other deuterated estradiol standards such as estradiol-d3 and estradiol-d5 are well-suited for the quantification of estradiol. The choice of the specific deuterated standard should be guided by the analyte of interest, the analytical method employed, and considerations of isotopic stability and purity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust bioanalytical methods for estrogens.

References

- 1. Estradiol-d3 (Estradiol Valerate EP Impurity A-d3, Estriol… [cymitquimica.com]

- 2. Estradiol-d3 | C18H24O2 | CID 16213507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 6. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

Biotransformation of Estradiol Valerate-d4: An In-Depth Technical Guide for In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro biotransformation of Estradiol Valerate-d4. It details the metabolic pathways, experimental protocols for studying its breakdown, and quantitative data to inform drug development and research. The deuterated label (d4) on Estradiol Valerate serves as a valuable tool for metabolic studies, allowing for precise tracking and quantification of the compound and its metabolites using mass spectrometry.

Introduction to Estradiol Valerate Biotransformation

Estradiol Valerate is a synthetic ester of 17β-estradiol, a naturally occurring estrogen. In the body, and in in-vitro systems, it acts as a prodrug, being rapidly hydrolyzed by esterases to release 17β-estradiol and valeric acid. The subsequent metabolism of estradiol is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathways for estradiol involve hydroxylation at various positions on the steroid nucleus, followed by further conjugation reactions.

The biotransformation of Estradiol Valerate-d4 follows the same pathway. The deuterium labeling does not significantly alter the metabolic fate but provides a distinct mass signature for analytical detection, enabling differentiation from endogenous estradiol.

Metabolic Pathways

The in-vitro biotransformation of Estradiol Valerate-d4 is a two-step process:

-

Hydrolysis: The initial and rapid step is the cleavage of the valerate ester bond by non-specific esterases present in various tissues and in-vitro preparations like liver microsomes and S9 fractions. This reaction yields Estradiol-d4 and valeric acid.

-

Oxidative Metabolism of Estradiol-d4: The liberated Estradiol-d4 undergoes extensive Phase I metabolism, primarily hydroxylation, catalyzed by cytochrome P450 enzymes. The major hydroxylation reactions occur at the 2, 4, and 16α positions of the steroid ring.[1]

-

2-Hydroxylation: This is the major metabolic pathway in the liver, leading to the formation of 2-hydroxyestradiol-d4. This reaction is predominantly catalyzed by CYP1A2 and CYP3A4.[1][2]

-

4-Hydroxylation: This pathway results in the formation of 4-hydroxyestradiol-d4 and is primarily mediated by CYP1B1, which is expressed in extrahepatic tissues like the breast and uterus, as well as the liver.[1]

-

16α-Hydroxylation: This leads to the formation of estriol-d4, a less potent estrogen.

-

These hydroxylated metabolites, often referred to as catechol estrogens, can be further metabolized in Phase II reactions, such as methylation by catechol-O-methyltransferase (COMT) or conjugation with glucuronic acid or sulfate.

Figure 1: Biotransformation pathway of Estradiol Valerate-d4.

Experimental Protocols for In-Vitro Biotransformation Studies

The following are detailed methodologies for conducting in-vitro studies on the biotransformation of Estradiol Valerate-d4 using human liver microsomes.

Materials and Reagents

-

Test Compound: Estradiol Valerate-d4

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile containing an internal standard

-

Control: Denatured (boiled) human liver microsomes

Incubation Procedure

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, add the potassium phosphate buffer.

-

Add the human liver microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL).

-

Add the Estradiol Valerate-d4 solution (typically dissolved in a small volume of organic solvent like acetonitrile or DMSO, ensuring the final solvent concentration is low, e.g., <1%).[3] The substrate concentration can be varied to determine kinetic parameters.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., 2 volumes of acetonitrile). The quenching solution should contain a suitable internal standard for analytical quantification.

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

-

Analytical Method: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for analysis.

-

Chromatography: A reverse-phase C18 column is typically used to separate Estradiol Valerate-d4 and its metabolites. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compound and its metabolites. The deuterated label on Estradiol Valerate-d4 and its metabolites will result in a 4 Da mass shift compared to the unlabeled analogues, allowing for clear differentiation from any endogenous estrogens.

Figure 2: General experimental workflow for in-vitro metabolism.

Quantitative Data

The following tables summarize kinetic parameters for the metabolism of estradiol, the active metabolite of Estradiol Valerate. This data is derived from in-vitro studies using various enzyme sources. Note that the biotransformation of Estradiol Valerate-d4 will first involve hydrolysis to Estradiol-d4, for which specific kinetic data is not widely available. The subsequent metabolism of Estradiol-d4 is expected to have similar kinetics to unlabeled estradiol.

Table 1: Kinetic Parameters for Estradiol Hydroxylation by Human CYP450 Isoforms

| CYP Isoform | Metabolite | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP1B1 | 4-hydroxyestradiol | 0.71 | 1.39 | [4] |

| CYP1B1 | 2-hydroxyestradiol | 0.78 | 0.27 | [4] |

Table 2: Kinetic Parameters for Estradiol Oxidation in Chick Embryo Liver Cells

| Metabolic Reaction | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| C-2 Oxidation | 23.5 | 119 | [5] |

| C-16 Oxidation | 30.3 | 11.7 | [5] |

Table 3: Kinetic Parameters for Estradiol 2-Hydroxylation and Testosterone Aromatization by Equine P450arom

| Reaction | Km | Vmax | Reference |

| Estradiol 2-hydroxylation | 23 µM | 18 nmol/min/mg | [6] |

| Testosterone aromatization | 15.7 nM | 34.6 pmol/min/mg | [6] |

Conclusion

The in-vitro biotransformation of Estradiol Valerate-d4 is a critical area of study for understanding its pharmacokinetics and potential drug-drug interactions. The primary metabolic pathway involves rapid hydrolysis to Estradiol-d4, followed by extensive oxidative metabolism mediated by cytochrome P450 enzymes, with 2-hydroxylation being a major route. The use of a deuterated internal standard allows for precise and accurate quantification in complex biological matrices. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in-vitro metabolism studies for Estradiol Valerate-d4.

References

- 1. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 2. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of estradiol in liver cell culture. Differential responses of C-2 and C-16 oxidations to drugs and other chemicals that induce selective species of cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

An In-depth Technical Guide to the Pharmacokinetic Profiles of Estradiol Valerate and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Estradiol Valerate (EV) and offers a scientifically grounded projection of the pharmacokinetic characteristics of its deuterated analog. The content herein is intended to support research, development, and clinical understanding of these hormonal agents.

Introduction to Estradiol Valerate and the Rationale for Deuteration

Estradiol Valerate is a synthetic ester of 17β-estradiol, the most potent endogenous human estrogen. It is a prodrug that is rapidly hydrolyzed to estradiol and valeric acid in the body.[1][2] EV is widely used in hormone replacement therapy for menopausal symptoms, in hormonal contraception, and for feminizing hormone therapy.[1] The oral bioavailability of estradiol is low due to extensive first-pass metabolism in the gut and liver, where it is converted to less potent estrogens like estrone.[3] Esterification, as in EV, improves its oral absorption and allows for depot intramuscular injections with sustained release.[4][5]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy in drug development to improve the pharmacokinetic properties of a molecule.[6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes.[7] This phenomenon, known as the kinetic isotope effect, can lead to reduced metabolic clearance, a longer half-life, and increased overall drug exposure.[6][8] For estradiol, which is metabolized by CYP450 enzymes (primarily CYP3A4 and CYP1A2), deuteration is a rational approach to potentially enhance its pharmacokinetic profile.[9][10]

Pharmacokinetic Profile of Estradiol Valerate

The pharmacokinetics of Estradiol Valerate are highly dependent on the route of administration. Oral administration results in a different metabolic fate compared to intramuscular injection, which bypasses the first-pass effect.

Oral Administration

Following oral administration, Estradiol Valerate is completely absorbed and rapidly hydrolyzed to estradiol and valeric acid.[11] Estradiol then undergoes significant first-pass metabolism in the liver, where it is oxidized to estrone.[3] A dynamic equilibrium exists between estradiol and estrone, with estrone and its conjugates, estrone sulfate and estrone glucuronide, being the major circulating forms.[12]

Table 1: Pharmacokinetic Parameters of Estradiol and its Metabolites after Oral Administration of Estradiol Valerate in Postmenopausal Women

| Parameter | Estradiol | Unconjugated Estrone | Conjugated Estrone |

| Dose | 4 mg EV | 4 mg EV | 4 mg EV |

| Cmax | 39.8 ± 17.7 pg/mL | 163 pg/mL | 15.5 ng/mL |

| Tmax | 8.2 ± 4.5 h | 7.2 h | 2.4 h |

| AUC(0-48h) | 1006.6 ± 479.4 hpg/mL | 3578.3 hpg/mL | 132.4 h*ng/mL |

| Half-life (t½) | 16.9 ± 6.0 h | 16.3 h | 11.8 h |

| Data sourced from a single-dose, cross-over bioequivalence study in 32 postmenopausal women. |

Intramuscular Administration

Intramuscular injection of Estradiol Valerate in an oil-based solution creates a depot from which the drug is slowly released into the systemic circulation. This route avoids first-pass metabolism, leading to a more sustained release of estradiol and a different pharmacokinetic profile compared to oral administration.

Table 2: Pharmacokinetic Parameters of Estradiol and Estrone after a Single Intramuscular Injection of 5 mg Estradiol Valerate

| Parameter | Estradiol (E2) | Estrone (E1) |

| Cmax | 667 pg/mL | 324 pg/mL |

| Tmax | 2.2 days | 2.7 days |

| Duration of Action | 7-8 days | - |

| Data from a comparative study of three estradiol esters. |

Projected Pharmacokinetic Profile of Deuterated Estradiol Valerate

Currently, there is a lack of publicly available, direct comparative pharmacokinetic studies of deuterated Estradiol Valerate versus its non-deuterated counterpart. However, based on the established principles of the kinetic isotope effect on drug metabolism, a projected pharmacokinetic profile can be described.

The primary metabolic pathways of estradiol involve oxidation at the C2 and C4 positions by CYP450 enzymes, and at the 17β-position by 17β-hydroxysteroid dehydrogenase.[9][10] Deuteration at these metabolically active sites would be expected to slow down the rate of metabolism.

Table 3: Projected Changes in Pharmacokinetic Parameters of Deuterated Estradiol Valerate Compared to Non-Deuterated Estradiol Valerate

| Parameter | Projected Change | Rationale |

| Cmax (Maximum Concentration) | Potentially Lower or Unchanged | Slower metabolism could lead to a less pronounced peak concentration, although this is also influenced by the rate of absorption. |

| Tmax (Time to Maximum Concentration) | Potentially Delayed | A slower rate of metabolic activation (hydrolysis of the valerate ester) and subsequent metabolism of estradiol could delay the time to reach peak plasma concentrations. |

| AUC (Area Under the Curve) | Increased | Reduced metabolic clearance would lead to greater overall drug exposure over time. |

| Half-life (t½) | Increased | A decreased rate of metabolism is the primary mechanism by which deuteration extends the elimination half-life of a drug. |

| Metabolic Clearance | Decreased | The kinetic isotope effect directly reduces the rate of enzymatic breakdown, leading to lower clearance. |

| This table represents a theoretical projection based on the principles of deuterated drugs and is not derived from experimental data. |

Experimental Protocols

A robust pharmacokinetic study is essential to definitively characterize and compare the profiles of Estradiol Valerate and its deuterated analog.

Pharmacokinetic Study Design

A typical clinical study to assess the pharmacokinetics would be a randomized, double-blind, two-period crossover study in healthy postmenopausal women.

Experimental Workflow for a Pharmacokinetic Study

References

- 1. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Estrogen ester - Wikipedia [en.wikipedia.org]

- 5. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Quantitative Analysis of 17β-Estradiol in Human Serum by LC-MS/MS Using Estradiol Valerate-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction